![molecular formula C19H15BrN2O B2752212 3-(4-Bromophenyl)-1,1-diphenylurea CAS No. 195452-05-2](/img/structure/B2752212.png)
3-(4-Bromophenyl)-1,1-diphenylurea
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(4-Bromophenyl)-1,1-diphenylurea” has been reported in the literature . For instance, a compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was synthesized and used as a key intermediate in the synthesis of heterocyclic liquid crystals . The synthesis involved free radical polymerization of the corresponding monomers .
Molecular Structure Analysis
The molecular structure of compounds similar to “3-(4-Bromophenyl)-1,1-diphenylurea” has been studied . For example, the molecular structure of “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was synthesized and crystallized in the monoclinic system of P21/c space group .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “3-(4-Bromophenyl)-1,1-diphenylurea” have been reported . For instance, a compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .
Scientific Research Applications
- Researchers investigate its effects on cholinergic synapses, which play a crucial role in neural pulse transmission .
Neurotransmission Studies
NMR Spectroscopy and Solvent Studies
Antiviral and Anticancer Research
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of these compounds .
Biochemical Pathways
For instance, they can increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury . They can also affect the cholinergic nervous system by reducing the activity of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine .
Result of Action
Similar compounds have shown potent activity against hiv-1 . They have also been found to reduce the level of AchE significantly, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
properties
IUPAC Name |
3-(4-bromophenyl)-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIGTYUZUXOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1,1-diphenylurea |
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